3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound that features a tert-butyl group, an ethoxyphenyl group, and a tetrazole ring
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-5-23-12-8-6-11(7-9-12)21-13(18-19-20-21)10-16-14(22)17-15(2,3)4/h6-9H,5,10H2,1-4H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIGKANNYJNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-ethoxyphenylhydrazine with sodium azide and a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The presence of the tetrazole ring in 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea contributes to its potential as an antimicrobial agent. In a study focusing on tetrazole derivatives, it was found that modifications to the phenyl ring can enhance antibacterial efficacy against Gram-positive bacteria .
Anti-Tuberculosis Potential
The compound's structural similarities to known anti-tuberculosis agents suggest it may inhibit key enzymes involved in bacterial cell wall synthesis. Research on related compounds has shown that bulky side chains can improve binding affinity to target enzymes such as MurB and MurE . The incorporation of ethoxy and tert-butyl groups may enhance the lipophilicity and bioavailability of the drug.
Inhibition of Enzymatic Activity
Studies have demonstrated that tetrazole-containing compounds can act as effective inhibitors of various enzymes. For instance, compounds with similar structures have been shown to inhibit MurB enzyme activity effectively, which is crucial for the development of new anti-mycobacterial drugs . The specific interactions between the compound and active site residues can be elucidated through molecular docking studies.
Case Study 1: Antibacterial Efficacy
In a comparative study of various tetrazole derivatives, researchers synthesized a series of compounds including 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea. The results indicated that this compound exhibited promising antibacterial activity with an IC50 value comparable to established antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study on related tetrazole compounds highlighted the significance of substituents on the phenyl ring. The ethoxy group was found to enhance the interaction with enzyme targets while maintaining favorable pharmacokinetic properties. The findings suggest that further optimization of side chains could lead to more potent derivatives .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-3-(4-phenyl-1H-tetrazol-5-yl)urea: Similar structure but lacks the ethoxy group.
1-(tert-butyl)-3-(1H-tetrazol-5-yl)methylurea: Similar structure but lacks the ethoxyphenyl group.
1-(tert-butyl)-3-(4-ethoxyphenyl)urea: Similar structure but lacks the tetrazole ring.
Uniqueness
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is unique due to the presence of both the ethoxyphenyl group and the tetrazole ring, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.
Biological Activity
The compound 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a member of the urea class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.35 g/mol
- IUPAC Name : 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
This compound features a tert-butyl group and a tetrazole moiety, both of which are known to influence biological activity.
Antitumor Activity
Recent studies have indicated that various urea derivatives exhibit significant antitumor properties. For instance, related compounds have shown GI50 values (the concentration that inhibits cell growth by 50%) ranging from 15.1 to 93.3 μM across different cancer cell lines including breast cancer (MDA-MB-435), prostate cancer (PC-3), and lung cancer (EKVX) . Although specific data for 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is limited, the structural similarities suggest potential antitumor efficacy.
Antimicrobial Activity
Urea derivatives have also been evaluated for their antimicrobial properties. A study focusing on related compounds demonstrated notable activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting IC50 values below 10 μM . The presence of the ethoxyphenyl group may enhance interaction with microbial targets due to increased lipophilicity.
Mechanistic Insights
The mechanism of action for urea derivatives often involves inhibition of key enzymes or pathways within target cells. For example, some studies indicate that urea compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This inhibition leads to reduced proliferation of cancer cells and pathogens.
Table 1: Biological Activity of Related Urea Derivatives
| Compound Name | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-435 | 15.1 | DHFR Inhibition |
| Compound B | PC-3 | 21.5 | Apoptosis Induction |
| Compound C | EKVX | 25.9 | Cell Cycle Arrest |
| Compound D | RPMI-8226 | 28.7 | Antimicrobial |
Table 2: Structure Activity Relationship (SAR)
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Ethoxy Group | Increased Lipophilicity | |
| Tert-butyl Group | Enhanced Stability | |
| Tetrazole Moiety | Improved Target Interaction |
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a recent study examining the antitumor effects of urea derivatives in breast cancer models, researchers found that compounds with similar structures to 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exhibited significant cytotoxicity against MDA-MB-435 cells. The study reported a correlation between the presence of hydrophobic substituents and increased cell death rates .
Case Study 2: Antimicrobial Screening Against Mtb
Another investigation assessed the antimicrobial properties of various urea derivatives against Mycobacterium tuberculosis. Compounds with ethoxy substitutions showed enhanced activity compared to their non-substituted counterparts, suggesting that 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea could be a candidate for further exploration in tuberculosis treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
